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For Researchers, Scientists, and Drug Development Professionals

G-5758 has been identified as a potent and selective, orally available inhibitor of Inositol-

requiring enzyme 1 alpha (IRE1α), a key mediator of the unfolded protein response (UPR).[1]

[2][3] This guide provides a comparative overview of G-5758's selectivity profile against a panel

of kinases, alongside other known IRE1α inhibitors. The information is intended to assist

researchers in evaluating G-5758 for preclinical studies and further drug development.

Executive Summary
G-5758 is a novel tool compound developed by Genentech for the investigation of IRE1α

inhibition, particularly in the context of multiple myeloma.[1][4] It demonstrates high potency in

cellular assays, with a reported IC50 of 38 nM for IRE1α in an XBP1s luciferase reporter assay.

[5] While the comprehensive kinome-wide selectivity profile of G-5758 is not publicly available,

its discovery publication describes it as a "selective" inhibitor.[1][2][3] This guide places G-5758
in the context of other IRE1α inhibitors, for which more extensive selectivity data is accessible,

to provide a comparative landscape for researchers.

Comparison of IRE1α Inhibitors
The following table summarizes the available data on the selectivity and potency of G-5758
and other well-characterized IRE1α inhibitors. It is important to note that direct cross-

comparison of IC50 values should be approached with caution due to variations in assay

formats and conditions.
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Inhibitor Target
Mechanism of
Action

IC50 (IRE1α)
Selectivity
Profile

G-5758 IRE1α Kinase Inhibitor
38 nM (cellular

assay)[5]

Full kinome scan

data not publicly

available.

Described as

"selective".[1][2]

[3]

KIRA6 IRE1α
Type II Kinase

Inhibitor
0.6 µM[6]

Highly selective.

IC50 >10 µM

against a panel

including Erk2,

JNK2, JNK3,

Pak4, Pim1, and

PKA.

APY29 IRE1α
Type I Kinase

Inhibitor

280 nM

(autophosphoryla

tion)[5]

Binds to the ATP-

binding site of

IRE1α. Broader

kinase selectivity

not extensively

published.

GSK2850163 IRE1α Kinase Inhibitor

20 nM (kinase

activity), 200 nM

(RNase activity)

Highly selective.

Weakly inhibits

Ron (IC50= 4.4

µM) and FGFR1

V561M (IC50=17

µM) in a panel of

284 kinases.

STF-083010 IRE1α RNase Inhibitor

Not applicable

(inhibits RNase,

not kinase)

Specifically

inhibits the

endonuclease

activity of IRE1α

without affecting

its kinase activity.
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Signaling Pathway and Experimental Workflow
To understand the context of G-5758's action and the methods used to characterize its

selectivity, the following diagrams illustrate the IRE1α signaling pathway and a general

workflow for kinase inhibitor profiling.
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Caption: The IRE1α signaling pathway under ER stress and the point of inhibition by G-5758.
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Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.

Experimental Protocols
While the specific protocol for G-5758's selectivity profiling is not publicly available, a general

methodology for a competitive binding-based kinase assay (e.g., KINOMEscan®) is provided

below. This type of assay is a standard method for determining the selectivity of kinase

inhibitors.
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Objective: To determine the dissociation constants (Kd) or percent inhibition of a test compound

against a large panel of kinases.

Materials:

Test compound (e.g., G-5758) dissolved in DMSO.

A panel of DNA-tagged recombinant human kinases.

An immobilized, active-site directed ligand.

Streptavidin-coated magnetic beads.

Assay buffer.

Wash buffer.

Elution buffer.

qPCR reagents.

Procedure:

Ligand Immobilization: An active-site directed ligand is biotinylated and immobilized on

streptavidin-coated magnetic beads.

Binding Competition: The DNA-tagged kinases are incubated with the immobilized ligand

and the test compound at various concentrations. The test compound competes with the

immobilized ligand for binding to the kinase's active site.

Washing: Unbound kinases and the test compound are removed by washing the beads.

Elution: The bound kinases are eluted from the beads.

Quantification: The amount of each eluted kinase is quantified using qPCR with primers

specific to the DNA tag of each kinase.
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Data Analysis: The amount of kinase bound to the immobilized ligand is compared to a

DMSO control. A reduction in the amount of bound kinase in the presence of the test

compound indicates inhibition. The data is used to calculate the percent inhibition at a given

concentration or to determine the dissociation constant (Kd) by fitting the data to a dose-

response curve.

Conclusion
G-5758 is a valuable addition to the collection of research tools available for studying the

IRE1α pathway. Its high potency and oral availability make it a promising candidate for in vivo

studies. While a comprehensive public dataset on its kinome-wide selectivity is currently

lacking, the available information suggests a favorable selectivity profile. Researchers are

encouraged to perform their own comprehensive kinase profiling to fully characterize the off-

target effects of G-5758 in their specific experimental systems. The methodologies and

comparative data provided in this guide serve as a foundational resource for such

investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15134854#g-5758-selectivity-profile-against-a-panel-
of-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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